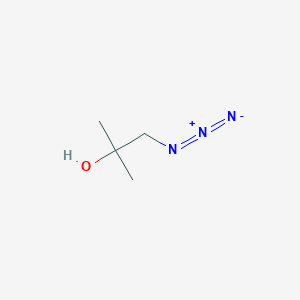

1-Azido-2-methylpropan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

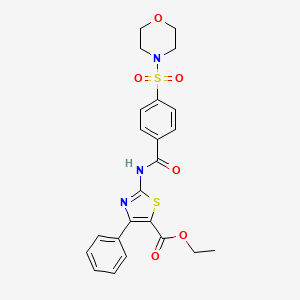

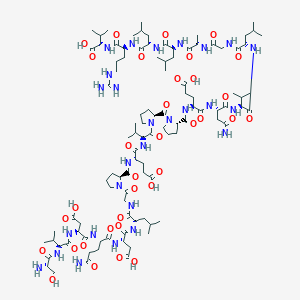

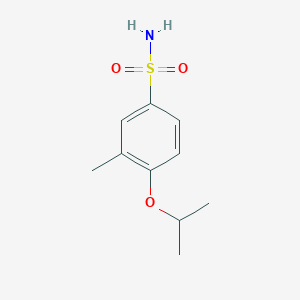

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure of “1-Azido-2-methylpropan-2-ol” is not provided in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties of “1-Azido-2-methylpropan-2-ol” are not provided in the sources I found .

Wissenschaftliche Forschungsanwendungen

A. Synthesis of Basic Five- and Six-Membered Heterocycles: 1-azido-2-methylpropan-2-ol can participate in cyclization reactions to form five- and six-membered heterocyclic systems. These compounds find applications in drug discovery, materials science, and bioorganic chemistry.

B. Fused Heterocyclic Analog Synthesis: By combining organic azides with appropriate reactants, researchers can access fused heterocyclic analogs. These compounds often exhibit unique properties and are relevant in medicinal chemistry and materials design.

Synthetic Methods and Tools

Let’s explore the methods used to synthesize heterocycles from 1-azido-2-methylpropan-2-ol:

A. One-Pot Domino Reactions: Researchers have developed efficient one-pot domino reactions that transform organic azides into diverse heterocycles. These streamlined processes save time and resources.

B. Catalysts for Chemoselectivity: The choice of catalysts significantly influences chemoselectivity. Some catalysts favor C−H bond activation, while others promote C-N bond formation. Understanding these mechanisms aids in designing efficient syntheses.

C. Aza-Michael Addition: 1-azido-2-methylpropan-2-ol can undergo aza-Michael addition reactions, leading to the formation of valuable compounds. These reactions are essential in the construction of complex molecules.

D. [3+2] Cycloaddition: Cycloaddition reactions involving organic azides lead to diverse heterocyclic structures. The [3+2] cycloaddition is particularly powerful for creating novel compounds.

E. Mixed Addition/Cyclization/Oxygen Reactions: Researchers have explored mixed reactions involving addition, cyclization, and oxygen incorporation. These versatile processes yield functionalized heterocycles.

F. C-H Amination via Insertion Reactions: 1-azido-2-methylpropan-2-ol can be used for C-H amination via insertion reactions. These transformations allow direct functionalization of C-H bonds, expanding synthetic possibilities.

For more in-depth information, you can refer to the review article by Nayl et al . Additionally, commercial sources like Sigma-Aldrich offer related products for scientific research . Happy exploring! 🌐🔍

Wirkmechanismus

Mode of Action

Based on its structural similarity to 2-methylpropan-1-ol , it can be hypothesized that it may undergo similar reactions. For instance, 2-methylpropan-1-ol can be oxidized to yield 2-methylpropanoic acid . The oxidation process involves the formation of a chromate ester intermediate, which is then further oxidized to yield a carboxylic acid .

Biochemical Pathways

For example, alcohols can undergo oxidation to form carbon dioxide and water . They can also be converted to halogenoalkanes through halogenation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-azido-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c1-4(2,8)3-6-7-5/h8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWFIHQMUUKNFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-methylpropan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)

![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)

![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)